tert-Butyl (3-formyl-2-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (3-formyl-2-nitrophenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-formyl-2-nitrophenyl)carbamate typically involves the reaction of 3-formyl-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-formyl-2-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 3-carboxy-2-nitrophenylcarbamate.
Reduction: tert-Butyl (3-formyl-2-aminophenyl)carbamate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
tert-Butyl (3-formyl-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formyl-2-nitrophenyl)carbamate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The carbamate group can act as a protecting group in organic synthesis, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (3-nitrophenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
tert-Butyl (3-formyl-2-nitrophenyl)carbamate is unique due to the presence of both a formyl and a nitro group on the phenyl ring, which provides a combination of reactivity that is not commonly found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C12H14N2O5 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)13-9-6-4-5-8(7-15)10(9)14(17)18/h4-7H,1-3H3,(H,13,16) |
InChI Key |
RJBWMZGTMZHCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
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